molecular formula C17H19NO2 B3380490 1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 193682-76-7

1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B3380490
CAS No.: 193682-76-7
M. Wt: 269.34 g/mol
InChI Key: MANVAJPPBZRENS-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound with the molecular formula C17H19NO2 It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the tetrahydroisoquinoline derivative.

    Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective oxidation reactions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the benzyloxy group or to modify the tetrahydroisoquinoline core.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-benzylated or modified tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s ability to cross biological membranes, while the tetrahydroisoquinoline core can interact with various biological pathways, potentially modulating neurotransmitter systems or enzyme activities.

Comparison with Similar Compounds

    1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 6-position.

    1-[(Methoxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol: Contains a methoxy group instead of a benzyloxy group.

    1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-5-ol: Hydroxyl group at the 5-position instead of the 6-position.

Uniqueness: 1-[(Benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the specific positioning of the benzyloxy and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(phenylmethoxymethyl)-1,2,3,4-tetrahydroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-15-6-7-16-14(10-15)8-9-18-17(16)12-20-11-13-4-2-1-3-5-13/h1-7,10,17-19H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANVAJPPBZRENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)O)COCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193682-76-7
Record name 1-[(benzyloxy)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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